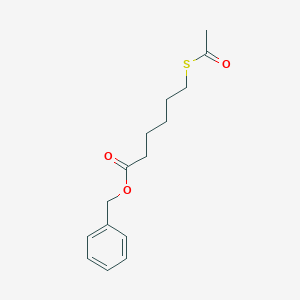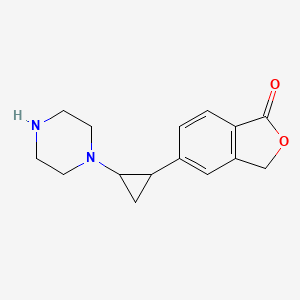
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one is a complex organic compound that features a benzofuran core fused with a cyclopropyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate electrophiles.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted piperazine derivatives with varying functional groups.
Scientific Research Applications
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-piperazin-1-ylcyclopropyl)-2-benzofuran-1-one: A closely related compound with a similar structure but different substitution pattern.
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzothiophene-1-one: A sulfur analog of the compound with a benzothiophene core instead of benzofuran.
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzimidazole-1-one: A nitrogen analog with a benzimidazole core.
Uniqueness
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the benzofuran core, cyclopropyl group, and piperazine moiety allows for versatile interactions with molecular targets, making it a valuable compound for various research and therapeutic applications.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H18N2O2/c18-15-12-2-1-10(7-11(12)9-19-15)13-8-14(13)17-5-3-16-4-6-17/h1-2,7,13-14,16H,3-6,8-9H2 |
InChI Key |
XCCPITUXRYHMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC2C3=CC4=C(C=C3)C(=O)OC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
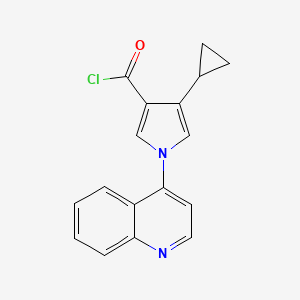
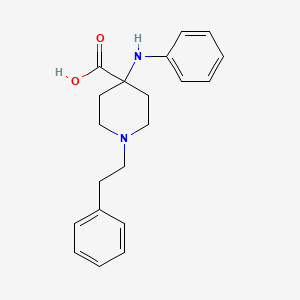
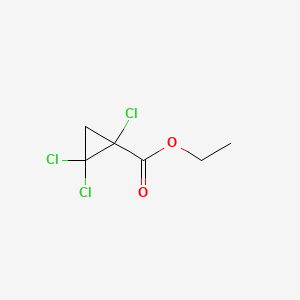
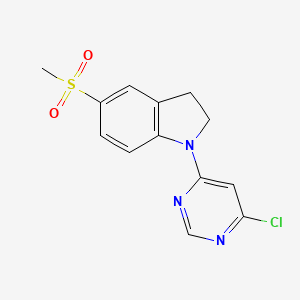
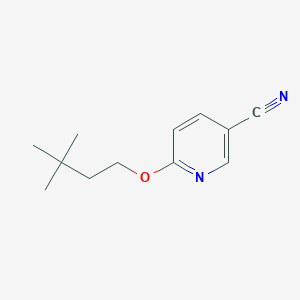

![4-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine](/img/structure/B8598846.png)
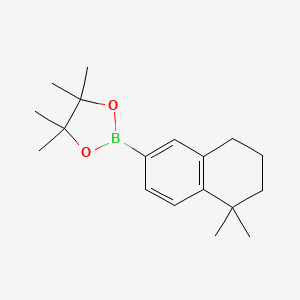
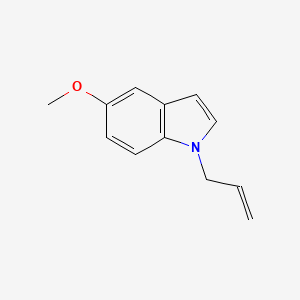
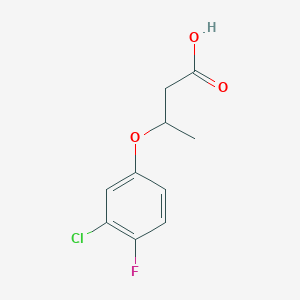
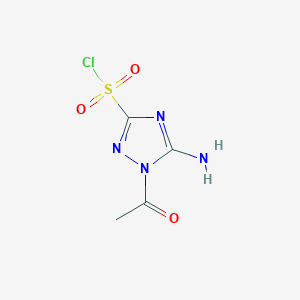
![Benzyl [(1r,2r)-2-formylcyclohexyl]carbamate](/img/structure/B8598888.png)

